molecular formula C12H10N2O4 B1320603 Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate CAS No. 937601-90-6

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Cat. No.: B1320603
CAS No.: 937601-90-6
M. Wt: 246.22 g/mol
InChI Key: ZNWOHFKNSLRESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C12H10N2O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group and a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate typically involves the nitration of methyl 4-(1H-pyrrol-1-yl)benzoate. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the ester group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually quenched with water, and the product is isolated by filtration, followed by recrystallization from suitable solvents such as ethanol .

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions to form pyrrole-2,5-diones.

Common Reagents and Conditions:

Major Products:

    Reduction: Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate.

    Substitution: Methyl 3-nitro-4-(substituted pyrrol-1-yl)benzoate.

    Oxidation: Pyrrole-2,5-diones.

Scientific Research Applications

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate depends on its chemical structure and the specific biological target it interacts with. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Methyl 4-nitrobenzoate: Similar structure but lacks the pyrrole ring, making it less versatile in terms of chemical reactivity and biological activity.

    Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate: A reduced form of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate with an amino group instead of a nitro group, which can exhibit different biological activities.

    Methyl 4-(1H-pyrrol-1-yl)benzoate: Lacks the nitro group, making it less reactive in certain chemical transformations.

Uniqueness: this compound is unique due to the presence of both a nitro group and a pyrrole ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research .

Properties

IUPAC Name

methyl 3-nitro-4-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWOHFKNSLRESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594783
Record name Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-90-6
Record name Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.